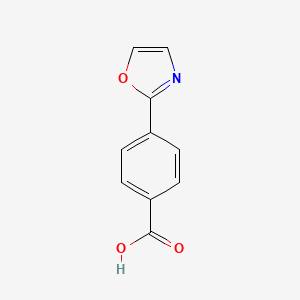

4-(Oxazol-2-yl)benzoic acid

Description

BenchChem offers high-quality 4-(Oxazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWZKCPOERCLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610639 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597561-78-9 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(Oxazol-2-yl)benzoic Acid

Executive Summary: 4-(Oxazol-2-yl)benzoic acid is a valuable bifunctional molecule, frequently employed as a key building block in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a rigid, electron-rich oxazole ring linked to a versatile benzoic acid moiety, makes it an ideal linker in drug discovery and a precursor for complex molecular architectures. This guide provides an in-depth analysis of robust and efficient synthetic strategies for its preparation, tailored for researchers and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and present detailed, field-proven protocols. The primary focus will be on two highly effective modern strategies: the direct cyclization from an activated carboxylic acid derivative and the oxidative cyclization from an aldehyde precursor.

Strategic Overview: Retrosynthetic Analysis

The core challenge in synthesizing 4-(Oxazol-2-yl)benzoic acid lies in the efficient construction of the 2-substituted oxazole ring onto a pre-functionalized benzene core. A logical retrosynthetic approach involves disconnecting the oxazole ring, leading to precursors derived from readily available 4-substituted benzoic acid derivatives.

Caption: Experimental workflow for the synthesis of 4-(Oxazol-2-yl)benzoic acid via the aldehyde/serine route.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 4-(4-(methoxycarbonyl)oxazol-2-yl)benzoate [1]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 4-formylbenzoate (1.0 eq.), L-serine methyl ester hydrochloride (1.1 eq.), and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Condensation: Cool the suspension to 0 °C in an ice bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq.) dropwise over 10 minutes. The mixture should become a clear solution. Stir for 30 minutes at 0 °C.

-

Oxidation: Add bromotrichloromethane (BrCCl₃, 1.5 eq.) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diester product.

Part B: Saponification to 4-(Oxazol-2-yl)benzoic Acid

-

Setup: Dissolve the purified diester from Part A (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2.5 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Note: This step hydrolyzes both ester groups.

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, 4-(Oxazol-2-yl)benzoic acid. Note: The C4-carboxylic acid formed from the serine ester is decarboxylated during the acidic workup or subsequent steps, leading to the desired 2-substituted product.

In-Depth Methodology: Synthesis from a Carboxylic Acid Precursor (Route A)

A highly efficient modern approach involves the direct synthesis from carboxylic acids using an activating agent and an isocyanide. [2]This method avoids the need to start with an aldehyde and demonstrates excellent functional group tolerance. The key is the in situ generation of a highly reactive acylpyridinium salt, which is then trapped by the isocyanide.

Mechanistic Rationale

-

Carboxylic Acid Activation: The reaction is initiated by activating the carboxylic acid (4-(methoxycarbonyl)benzoic acid, a mono-ester of terephthalic acid) with a triflylpyridinium reagent. This forms a highly electrophilic acylpyridinium intermediate. Using the mono-ester prevents side reactions at the ultimate target carboxyl group.

-

Nucleophilic Attack & Cyclization: Tosylmethyl isocyanide (TosMIC) is deprotonated by a base to form a nucleophile that attacks the acylpyridinium salt. [3][4]The resulting adduct undergoes an intramolecular cyclization.

-

Elimination: The final step is the base-promoted elimination of p-toluenesulfinic acid, which is an excellent leaving group, to generate the aromatic oxazole ring. [4]

Experimental Workflow

Caption: Workflow for oxazole synthesis from an activated carboxylic acid.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 4-(oxazol-2-yl)benzoate [2]

-

Setup: In a dry flask under an inert atmosphere, combine mono-methyl terephthalate (1.0 eq.), the triflylpyridinium activating reagent (1.1 eq.), and an anhydrous solvent like acetonitrile.

-

Activation: Stir the mixture at room temperature for 15-20 minutes to ensure formation of the acylpyridinium salt.

-

Addition: Add Tosylmethyl isocyanide (TosMIC, 1.2 eq.) and a mild base such as potassium carbonate (K₂CO₃, 2.5 eq.).

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting materials.

-

Workup & Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain pure methyl 4-(oxazol-2-yl)benzoate.

Part B: Saponification

-

Follow the saponification and acidification procedure described in Section 2.3, Part B, to hydrolyze the methyl ester and isolate the final 4-(Oxazol-2-yl)benzoic acid product.

Data Summary and Method Comparison

| Parameter | Route A (from Carboxylic Acid) | Route B (from Aldehyde) |

| Starting Material | Mono-methyl terephthalate | Methyl 4-formylbenzoate [5][6] |

| Key Reagents | Triflylpyridinium reagent, TosMIC, K₂CO₃ | L-Serine methyl ester HCl, DBU, BrCCl₃ [1] |

| Typical Yield | Good to Excellent [2] | Good to Excellent [1] |

| Key Advantages | Direct use of carboxylic acid, broad scope [2] | Well-established, one-pot cyclization [1] |

| Key Disadvantages | Requires synthesis of activating reagent | Use of BrCCl₃ (ozone-depleting) |

| Scalability | Reported as scalable [2] | Scalable with appropriate safety measures |

Conclusion

Both presented routes offer highly effective and reliable pathways for the synthesis of 4-(Oxazol-2-yl)benzoic acid.

-

Route B (Aldehyde/Serine method) is an excellent choice due to its operational simplicity and reliance on readily available starting materials. It represents a robust and well-documented procedure ideal for laboratory-scale synthesis. [7][1]* Route A (Activated Carboxylic Acid method) represents the state-of-the-art in oxazole synthesis, offering a direct conversion from carboxylic acids with high efficiency and functional group tolerance. [2]This method is particularly attractive for library synthesis and for substrates where the corresponding aldehyde is unstable or difficult to access.

The selection between these two premier routes will depend on the specific resources, scale, and environmental considerations of the research or development team. Both methods provide a solid foundation for accessing this critical building block for advanced applications in science and medicine.

References

- BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-1-tosylmethyl isocyanide in Oxazole Synthesis.

- Organic Chemistry Portal. (n.d.). Van Leusen Reaction.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.

- Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. ACS Publications.

- ResearchGate. (n.d.). Synthesis of oxazole derivatives from solid phase TosMIC.

- Sci-Hub. (n.d.). Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.

- Graham, T. H. (2010). A direct synthesis of oxazoles from aldehydes. Organic Letters, 12(16), 3614-7. PubMed.

- The Journal of Organic Chemistry. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications.

- ResearchGate. (n.d.). Synthetic strategies to access aldehyde- and ketone-functionalized 2-substituted oxazoles.

- Beilstein Journal of Organic Chemistry. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.

- Wikipedia. (n.d.). Fischer oxazole synthesis.

- ResearchGate. (n.d.). Synthesis of oxazoles – use of cyclic amino alcohols and applications.

- ResearchGate. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes.

- CoLab. (2010). A Direct Synthesis of Oxazoles from Aldehydes.

- Wikipedia. (n.d.). Robinson–Gabriel synthesis.

- BenchChem. (n.d.). The Efficacy of Methyl 4-formylbenzoate in Target Molecule Synthesis: A Comparative Guide.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- Wikipedia. (n.d.). 4-Carboxybenzaldehyde.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 4-formylbenzoate.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- ResearchGate. (n.d.). Fischer oxazole synthesis | Request PDF.

-

Hersperger, R. (2002). Synthesis of 4-(8-benzoo[3][8][9]xadiazol-5-yl-n[8][10]aphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(2), 233-5. PubMed. Retrieved from

- Semantic Scholar. (n.d.). Fischer oxazole synthesis.

- (n.d.). 4-Carboxybenzaldehyde as Intermediate of Organic Synthesis.

- Named Reactions. (n.d.). Fischer Oxazole Synthesis.

- Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.

- ResearchGate. (n.d.). (PDF) Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.

- Molecules. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.

- ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis.

- ChemicalBook. (n.d.). Methyl 4-formylbenzoate synthesis.

- (n.d.). methyl 4-formylbenzoate.

- PrepChem.com. (n.d.). Synthesis of 4-carboxybenzaldehyde.

- Researcher.Life. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles - R Discovery.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- (n.d.). Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Semantic Scholar. (n.d.). Robinson–Gabriel synthesis.

- PubMed Central. (n.d.). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families.

- ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole.

- Taylor & Francis. (n.d.). Oxazole – Knowledge and References.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A direct synthesis of oxazoles from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Oxazole synthesis [organic-chemistry.org]

characterization of 4-(Oxazol-2-yl)benzoic acid

An In-Depth Technical Guide to the Characterization of 4-(Oxazol-2-yl)benzoic Acid

Abstract

The oxazole motif is a privileged scaffold in medicinal chemistry, integral to numerous compounds with significant biological activities.[1][2][3] 4-(Oxazol-2-yl)benzoic acid serves as a critical building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, combining a rigid oxazole ring with a versatile benzoic acid moiety, allows for diverse chemical modifications. A thorough and systematic characterization of this compound is paramount to ensure purity, confirm identity, and understand its physicochemical properties, which are foundational for its successful application in drug discovery and development. This guide provides a comprehensive framework for the , detailing the necessary spectroscopic, chromatographic, and thermal analysis techniques. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxazole Scaffold

Heterocyclic compounds are cornerstones in the development of new therapeutic agents.[2][4] Among them, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, has garnered significant attention.[2][3] Oxazole derivatives are known to engage with biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] The benzoic acid functional group, when appended to this scaffold, provides a key handle for prodrug strategies, salt formation to improve solubility, or covalent linkage to other pharmacophores. Therefore, the rigorous characterization of building blocks like 4-(Oxazol-2-yl)benzoic acid is not merely a quality control step but a critical component of rational drug design.

Synthesis and Purification Overview

While numerous methods exist for oxazole synthesis, a common laboratory-scale approach for 4-(Oxazol-2-yl)benzoic acid involves the condensation and subsequent cyclization of a suitable α-haloketone with an amide or the oxidation of a corresponding oxazoline. A representative workflow is outlined below.

Figure 2: Integrated workflow for the analytical .

Physicochemical and Spectroscopic Data

Physicochemical Properties

Basic physicochemical data provide a first pass on the identity and purity of the compound.

| Property | Expected Value/Observation | Rationale & Significance |

| Molecular Formula | C₁₀H₇NO₃ | Derived from elemental analysis or high-resolution mass spectrometry. [6] |

| Molecular Weight | 189.17 g/mol | Calculated from the molecular formula; confirmed by mass spectrometry. |

| Appearance | White to off-white solid | Deviations in color may indicate the presence of impurities. |

| Melting Point | >250 °C (Decomposes) | A sharp melting point range is indicative of high purity. Broad ranges suggest impurities. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions. | Important for selecting appropriate solvents for analysis (e.g., NMR, HPLC) and biological assays. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure in solution.

-

¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons.

-

Expected Signals: The spectrum will show distinct signals for the aromatic protons on the benzoic acid ring and the protons on the oxazole ring. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

-

Table 1: Expected ¹H NMR Signals (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification ~13.2 broad s 1H -COOH Acidic proton, typically downfield and broad. [7] ~8.30 s 1H H-5 (Oxazole) Proton on the oxazole ring adjacent to oxygen. ~8.15 d, J ≈ 8.4 Hz 2H H-2', H-6' (Benzoic) Aromatic protons ortho to the oxazole substituent, deshielded. ~8.00 d, J ≈ 8.4 Hz 2H H-3', H-5' (Benzoic) Aromatic protons ortho to the carboxylic acid group. | ~7.60 | s | 1H | H-4 (Oxazole) | Proton on the oxazole ring adjacent to nitrogen. |

-

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

Expected Signals: Distinct signals are expected for the carboxylic acid carbon, the quaternary carbons of the benzene ring, the methine carbons of both rings, and the C-2 carbon of the oxazole ring.

-

Table 2: Expected ¹³C NMR Signals (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Justification ~167.0 -C OOH Carboxylic acid carbon, highly deshielded. [8] ~161.5 C-2 (Oxazole) Carbon atom linking the two rings. ~143.0 C-5 (Oxazole) Oxazole CH carbon adjacent to oxygen. ~133.0 C-4' (Benzoic) Quaternary carbon attached to the carboxylic acid. ~130.5 C-2', C-6' (Benzoic) CH carbons ortho to the oxazole. ~129.0 C-1' (Benzoic) Quaternary carbon attached to the oxazole. ~126.5 C-3', C-5' (Benzoic) CH carbons ortho to the carboxylic acid. | ~125.0 | C-4 (Oxazole) | Oxazole CH carbon adjacent to nitrogen. |

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and can offer structural information through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule.

-

Expected Ions:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Table 3: Key IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance 3300-2500 (broad) O-H stretch Carboxylic Acid Very broad absorption characteristic of H-bonded dimers. [9][10] ~1700-1680 C=O stretch Carboxylic Acid Strong absorption for the carbonyl group. [9][11] ~1610, 1580, 1450 C=C, C=N stretch Aromatic & Oxazole Rings Characteristic skeletal vibrations of the heterocyclic and aromatic rings. ~1300-1200 C-O stretch Carboxylic Acid / Oxazole Stretching vibrations associated with the C-O bonds. | ~1100-1000 | C-O-C stretch | Oxazole Ring | Characteristic ring breathing mode of the oxazole. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of small molecules.

-

Rationale: An effective HPLC method separates the main compound from any synthesis-related impurities or degradation products. UV detection is ideal due to the chromophoric nature of the molecule.

-

Method Development Insight: A reversed-phase C18 column is a suitable starting point. The mobile phase should be acidic (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. [12]

Protocol 5.1: HPLC Purity Analysis

-

Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of 4-(Oxazol-2-yl)benzoic acid and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Dilute as necessary.

-

Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties. [13][14]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and identify polymorphic transitions. [15]* Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify residual solvent or water. [16][17]

Protocol 6.1: DSC/TGA Analysis

-

Instrumentation: A simultaneous TGA/DSC instrument or separate units.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (perforated lid for DSC, open pan for TGA).

-

TGA Method:

-

Atmosphere: Nitrogen, flow rate 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

-

Analysis: Observe for mass loss. Significant mass loss before ~250 °C could indicate residual solvent. The onset temperature of major mass loss indicates the beginning of decomposition.

-

-

DSC Method:

-

Atmosphere: Nitrogen, flow rate 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 300 °C at a rate of 10 °C/min.

-

Analysis: Identify endothermic events. A sharp endotherm corresponds to the melting point. Exothermic events following the melt indicate decomposition.

-

Definitive Structural Elucidation: X-ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard. [18]It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry.

-

Causality: While NMR confirms the structure in solution, crystallography provides definitive proof of the molecular structure in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding the material's bulk properties. [1]

Protocol 7.1: Crystal Growth and Analysis

-

Crystal Growth: High-quality single crystals are required. Slow evaporation is a common technique.

-

Dissolve the purified compound in a suitable solvent system (e.g., Ethanol, DMF, or a mixture like DMF/Water) to near saturation at a slightly elevated temperature.

-

Allow the solution to cool slowly and evaporate over several days in a loosely covered vial in a vibration-free environment.

-

-

Crystal Selection: Select a single, well-formed crystal with sharp edges under a microscope.

-

Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure. [19]

Conclusion

The comprehensive requires a synergistic application of multiple analytical techniques. The workflow and protocols detailed in this guide provide a robust framework for confirming the identity, purity, and key physicochemical properties of this important chemical building block. Adherence to these systematic procedures ensures the generation of high-quality, reliable data, which is fundamental for advancing research and development in medicinal chemistry and materials science.

References

- A Comparative Guide to the X-ray Crystallography of Oxazole Deriv

- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. Benchchem.

- Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Deriv

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.

- A comprehensive review on biological activities of oxazole deriv

- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

- DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded...

- 4 - Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205.

- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.

- 4-(oxazol-2-yl)benzoic acid (C10H7NO3). PubChemLite.

- Comparative Thermal Stability Analysis of Propanoic acid, 3-(trichlorogermyl)- and its Analogs. Benchchem.

- Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.

- Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.

- Benzoic acid. NIST WebBook.

- 4-(2-Benzoylethyl)benzoic acid. PMC - NIH.

- Recent advance in oxazole-based medicinal chemistry. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(oxazol-2-yl)benzoic acid (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzoic acid [webbook.nist.gov]

- 11. 4-(2-Benzoylethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. benchchem.com [benchchem.com]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Oxazol-2-yl)benzoic acid

Abstract: 4-(Oxazol-2-yl)benzoic acid is a heterocyclic carboxylic acid featuring a benzene ring substituted with both a carboxyl group and an oxazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug discovery where properties such as solubility, acidity, and lipophilicity govern pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed overview of the known and predicted properties of 4-(Oxazol-2-yl)benzoic acid, outlines robust experimental protocols for their determination, and discusses the scientific rationale behind these analytical methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 4-(Oxazol-2-yl)benzoic acid is defined by its unique arrangement of atoms and functional groups, which dictates its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 4-(1,3-oxazol-2-yl)benzoic acid | [1] |

| CAS Number | 597561-78-9 | [2] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [3] |

| Monoisotopic Mass | 189.04259 Da | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CO2)C(=O)O | [1] |

| InChI Key | NSWZKCPOERCLNH-UHFFFAOYSA-N | [1] |

Figure 1: 2D Chemical Structure of 4-(Oxazol-2-yl)benzoic acid.

Figure 1: 2D Chemical Structure of 4-(Oxazol-2-yl)benzoic acid.

Core Physicochemical Properties Summary

The utility of a compound in drug development is largely predicted by its physicochemical profile. The table below summarizes the key predicted and experimentally required parameters for 4-(Oxazol-2-yl)benzoic acid.

| Property | Value / Expected Range | Rationale / Significance |

| Melting Point (°C) | Requires experimental determination. | A sharp melting point is a primary indicator of sample purity. |

| XlogP (Predicted) | 1.5 | [1] This moderate value suggests a balance between hydrophilicity and lipophilicity, which is often crucial for oral bioavailability. |

| pKa | Requires experimental determination. (Predicted to be slightly < 4.2) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |

| Aqueous Solubility | Requires experimental determination. (Expected to be low) | Affects dissolution rate and bioavailability. Low aqueous solubility is a common challenge for aromatic carboxylic acids.[4] |

| Organic Solvent Solubility | Expected to be soluble in DMSO, DMF, Methanol, Ethanol. | Essential for sample preparation in various assays, analytical characterization, and synthesis. |

Detailed Physicochemical Analysis

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a critical determinant of a drug's ability to cross biological membranes.

For 4-(Oxazol-2-yl)benzoic acid, the computationally predicted XlogP value is 1.5 [1]. This value indicates that the compound is moderately lipophilic. From a drug discovery perspective, this is a promising starting point, suggesting that the molecule possesses sufficient lipophilicity to partition into lipid bilayers without being so "greasy" that it becomes entrapped or exhibits poor aqueous solubility.

Acidity (pKa)

The acid dissociation constant (pKa) defines the strength of an acid in solution. The carboxylic acid moiety of the title compound is the primary acidic center. While an experimental value is not available in the literature, it can be estimated by comparison to benzoic acid, which has a pKa of approximately 4.2. The presence of the electron-withdrawing oxazole ring attached to the para position of the benzoic acid is expected to stabilize the carboxylate anion through resonance and inductive effects, thereby increasing the acidity and resulting in a pKa value slightly lower than 4.2.

Understanding the pKa is vital as it dictates the charge state of the molecule at a given pH. At physiological pH (~7.4), a compound with a pKa around 4 would exist almost entirely in its deprotonated, anionic (carboxylate) form, which typically enhances aqueous solubility but can reduce passive membrane permeability.

Solubility

Solubility is a cornerstone property that influences everything from reaction work-ups to pharmaceutical formulation.

-

Aqueous Solubility: Aromatic carboxylic acids often exhibit limited solubility in neutral water.[4] It is anticipated that 4-(Oxazol-2-yl)benzoic acid will be sparingly soluble in water. However, its solubility is expected to increase significantly in alkaline solutions (pH > pKa) due to the formation of the highly polar and water-soluble carboxylate salt.

-

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol, which are common vehicles for in vitro biological screening and analytical sample preparation.

Analytical & Spectroscopic Profile

Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following spectroscopic and chromatographic techniques are essential for the comprehensive characterization of 4-(Oxazol-2-yl)benzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a downfield singlet for the acidic carboxylic proton (typically >10 ppm), a set of doublets in the aromatic region (7.5-8.5 ppm) corresponding to the para-substituted benzene ring, and two signals in the heteroaromatic region (7-8 ppm) for the protons on the oxazole ring.[6][7]

-

¹³C NMR: The carbon spectrum will confirm the carbon framework, with characteristic signals for the carboxyl carbon (~165-175 ppm), the quaternary carbons of the benzene and oxazole rings, and the protonated aromatic and heteroaromatic carbons.[5][8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[9] The spectrum of 4-(Oxazol-2-yl)benzoic acid should exhibit:

-

Mass Spectrometry (MS): This technique provides the exact molecular weight, confirming the elemental composition. For 4-(Oxazol-2-yl)benzoic acid, high-resolution mass spectrometry (HRMS) should yield a protonated molecular ion [M+H]⁺ at an m/z of approximately 190.0499, consistent with the formula C₁₀H₈NO₃⁺.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound.[12] A reversed-phase method would be the logical choice, separating the compound from any more or less polar impurities.

Experimental Protocols & Methodologies

To ensure scientific rigor, the following protocols are provided for the experimental determination of the key physicochemical properties.

General Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of 4-(Oxazol-2-yl)benzoic acid.

Caption: Step-by-step workflow for determining pKa via potentiometric titration.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility. [13]It involves saturating a solvent with the compound over an extended period, ensuring that equilibrium is reached. Subsequent quantification of the dissolved compound provides a direct and accurate measure of its solubility.

Methodology:

-

Preparation: Add an excess amount of solid 4-(Oxazol-2-yl)benzoic acid to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling & Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.

-

Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve. [14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(Oxazol-2-yl)benzoic acid is not widely available, data from analogous heterocyclic benzoic acids and benzoic acid itself can be used to infer potential hazards. [15][16][17]

-

Hazard Classification (Anticipated):

-

Causes skin irritation (H315). [15][17] * Causes serious eye damage/irritation (H318/H319). [15][17] * May cause respiratory irritation (H335). [15]* Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling. [15] * P280: Wear protective gloves, protective clothing, and eye/face protection. [16][18] * P260/P261: Do not breathe dust. Use only in a well-ventilated area or chemical fume hood. [15][16]* Handling: Handle as a potentially hazardous chemical. Avoid generating dust.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. [19]

Relevance in Drug Discovery and Materials Science

The structural motif of a benzoic acid linked to a five-membered heterocycle like oxazole is prevalent in medicinal chemistry. These compounds serve as crucial intermediates or "building blocks" for the synthesis of more complex molecules with a wide range of biological activities. [20]The carboxylic acid provides a handle for further chemical modification (e.g., amide bond formation), while the oxazole ring can participate in key interactions (e.g., hydrogen bonding) with biological targets. Similarly, in materials science, such rigid, functionalized molecules can be used as ligands for metal-organic frameworks or as components in the synthesis of functional polymers.

Conclusion

4-(Oxazol-2-yl)benzoic acid is a compound of significant interest with a physicochemical profile that suggests potential utility in pharmaceutical and chemical research. While key experimental data such as melting point, pKa, and solubility are not yet reported in the public domain, this guide provides the necessary theoretical framework and robust experimental protocols for their determination. A comprehensive characterization, following the workflows outlined herein, is the essential next step for any researcher aiming to unlock the full potential of this versatile molecule.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

LookChem. Cas 892502-28-2, 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Matrix Fine Chemicals. 4-(5-FORMYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. Available from: [Link]

-

Semantic Scholar. Infrared spectra of benzoic acid monomers and dimers in argon matrix. (1996). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2013). Available from: [Link]

-

Unknown Source. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available from: [Link]

-

Unknown Source. 1441 H. Available from: [Link]

-

Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

-

ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2025). Available from: [Link]

-

SIELC Technologies. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Available from: [Link]

-

ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). (2005). Available from: [Link]

-

MDPI. The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). Available from: [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. (2025). Available from: [Link]

-

Unknown Source. AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. Available from: [Link]

-

PubChemLite. 4-(oxazol-2-yl)benzoic acid (C10H7NO3). Available from: [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET. (2015). Available from: [Link]

-

ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: benzoic acid. Available from: [Link]

-

Möller Chemie. Benzoic acid - Safety data sheet. (2023). Available from: [Link]

-

PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available from: [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). Available from: [Link]

-

PubChem. 2-(4-Hydroxyphenylazo)benzoic acid. Available from: [Link]

-

PubChem. 4-(Fur-2-yl)benzoic acid. Available from: [Link]

Sources

- 1. PubChemLite - 4-(oxazol-2-yl)benzoic acid (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. 597561-78-9|4-(Oxazol-2-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 14. thaiscience.info [thaiscience.info]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. chemos.de [chemos.de]

- 17. moellerchemie.com [moellerchemie.com]

- 18. 4-(1,2,4-Oxadiazol-3-yl)benzoic acid | CymitQuimica [cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. lookchem.com [lookchem.com]

The Oxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for engaging with a multitude of biological targets such as enzymes and receptors.[2][3] This versatility has led to the incorporation of the oxazole core into a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[4] Clinically approved drugs such as the antibacterial agent Linezolid and the anti-inflammatory drug Oxaprozin serve as testaments to the therapeutic potential harbored within this heterocyclic system.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the underlying mechanisms of action and the practical experimental methodologies used to evaluate them. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower researchers in their quest to design and develop the next generation of oxazole-based therapeutic agents.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance.[5][6] Their mechanisms of action are multifaceted, often targeting key proteins and pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[7][8]

A. Mechanisms of Anticancer Action

Two of the most well-documented anticancer mechanisms of oxazole derivatives involve the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the disruption of microtubule dynamics through tubulin polymerization inhibition.

-

Inhibition of the STAT3 Signaling Pathway: The STAT3 protein is a transcription factor that, when persistently activated, plays a pivotal role in tumor initiation, progression, and the development of drug resistance.[9] Certain oxazole-based compounds have been designed as peptidomimetics that target the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[10][11] This blockade of STAT3 signaling leads to the downregulation of anti-apoptotic genes (e.g., Bcl-xL) and ultimately induces apoptosis in cancer cells.[10]

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

-

Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape.[11] Several oxazole derivatives have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[12][13] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][14]

Caption: Disruption of microtubule dynamics by oxazole derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][15] The assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[17]

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the oxazole derivative in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO at <0.5%) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[15]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

-

Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

C. Structure-Activity Relationship (SAR) and In Vitro Activity

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. The following table summarizes the in vitro anticancer activity of selected oxazole derivatives.

| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-chlorophenyl)-5-phenyloxazole | MCF-7 (Breast) | 0.06 | [18] |

| 2 | 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 (MIC) | [19] |

| 3 | Oxazole Sulfonamide 16 | Leukemia (average) | 0.0488 | [12] |

| 4 | Oxazolo[5,4-d]pyrimidine 3e | LoVo (Colon) | 177.52 | [20] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[21] Oxazole derivatives have demonstrated promising antibacterial and antifungal activities, making them an important area of investigation in the search for new anti-infective therapies.[22][23]

A. Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation and can vary depending on the specific compound and microbial target. However, it is generally believed that their activity stems from their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include:

-

Inhibition of essential enzymes: Oxazoles may act as inhibitors of enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of cell membrane integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and ultimately cell death.

-

Inhibition of FtsZ: Certain oxazole-benzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[24]

B. Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique for determining the in vitro susceptibility of bacteria to various antimicrobial compounds.[1][25]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or Tryptic Soy Broth

-

0.5 McFarland turbidity standard

-

Paper disks impregnated with a known concentration of the oxazole derivative

-

Sterile forceps or disk dispenser

-

Ruler or calipers

Procedure:

-

Preparation of Bacterial Inoculum:

-

Select 3-4 isolated colonies from an overnight culture and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25]

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[1]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[26]

-

-

Placement of Antibiotic Disks:

-

Using sterile forceps or a disk dispenser, place the oxazole derivative-impregnated disks onto the inoculated agar surface.

-

Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[21]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[1]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

-

The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

-

C. Structure-Activity Relationship (SAR) and In Vitro Activity

The antimicrobial efficacy of oxazole derivatives is influenced by the substituents on the heterocyclic ring. The following table presents the in vitro antimicrobial activity of selected oxazole derivatives.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| 5 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | E. coli ATCC 25922 | 28.1 | [19] |

| 6 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | C. albicans 128 | 14 | [19] |

| 7 | 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 | [19] |

| 8 | Carbazole-oxadiazole conjugate D | S. aureus | 0.6-4.6 (nmol/mL) | [27] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[18][23] Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway and the inhibition of cyclooxygenase-2 (COX-2).[23][28]

A. Mechanism of Anti-inflammatory Action

-

Inhibition of the NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[23] Certain oxadiazole derivatives have been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[28][29] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking the nuclear translocation of NF-κB, these compounds effectively suppress the transcription of pro-inflammatory genes.[28]

Caption: Inhibition of the NF-κB signaling pathway by oxazole derivatives.

-

Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[23] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[22] Some oxazole derivatives have been shown to be potent and selective inhibitors of COX-2.[22]

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay

The in vitro COX-2 inhibitory activity of oxazole derivatives can be evaluated using commercially available colorimetric inhibitor screening kits.[5][30] These assays typically measure the peroxidase component of the COX enzyme.[30]

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 cofactor solution

-

COX-2 assay buffer

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Oxazole derivative to be tested

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

Dilute the oxazole derivative to the desired concentrations in the assay buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add the COX-2 assay buffer, COX-2 enzyme, and COX-2 cofactor to each well.

-

Add 10 µL of the diluted oxazole derivative to the test wells and 10 µL of the vehicle to the control wells.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]

-

-

Initiation of the Reaction:

-

Stopping the Reaction and Absorbance Measurement:

-

Stop the reaction by adding a stop solution (e.g., stannous chloride).[31]

-

Measure the absorbance of the oxidized probe at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the oxazole derivative.

-

Plot a dose-response curve and determine the IC50 value.

-

IV. Antidiabetic Activity: Targeting Metabolic Regulation

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[32] A key therapeutic strategy is to control postprandial blood glucose levels. Oxazole derivatives have shown potential as antidiabetic agents through mechanisms such as the activation of AMP-activated protein kinase (AMPK) and the inhibition of α-glucosidase.[3][33]

A. Mechanism of Antidiabetic Action

-

Activation of the AMPK Pathway: AMPK is a key energy sensor and regulator of cellular metabolism. Its activation can lead to increased glucose uptake in muscle and other tissues, and a reduction in glucose production by the liver. Some isoxazole derivatives have been shown to enhance the phosphorylation of AMPK, leading to the downregulation of key gluconeogenic enzymes like PEPCK and G6Pase.[34] Another study showed that an oxazole derivative inhibited adipogenesis and improved dyslipidemia through AMPK activation.[35]

Caption: Activation of the AMPK pathway by oxazole derivatives.

-

Inhibition of α-Glucosidase: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[32]

B. Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The in vitro α-glucosidase inhibitory activity of oxazole derivatives can be determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[36][37]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 1 M)

-

Oxazole derivative to be tested

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add 20 µL of the oxazole derivative at various concentrations.

-

Add 20 µL of the α-glucosidase enzyme solution (e.g., 2 U/mL in phosphate buffer) to each well.

-

Incubate the mixture for 5 minutes at 37°C.[36]

-

-

Initiation of the Reaction:

-

Stopping the Reaction:

-

Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.[36]

-

-

Absorbance Measurement:

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[36]

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot a dose-response curve and determine the IC50 value.

-

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating a remarkable diversity of potent biological activities. This guide has provided an in-depth overview of the anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties of oxazole-containing compounds, with a focus on their mechanisms of action and the experimental protocols used for their evaluation.

The future of oxazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships for different biological targets will be crucial in this endeavor. Furthermore, the exploration of novel biological targets for oxazole derivatives holds the potential to address unmet medical needs. As our understanding of the intricate cellular and molecular pathways underlying various diseases continues to grow, the versatile oxazole scaffold is poised to play an increasingly important role in the development of innovative and effective therapeutics.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed.

- A comprehensive review on biological activities of oxazole deriv

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem.

- Disk Diffusion Method for Antibiotic Susceptibility Test - Cre

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing).

- In vitro α-amylase and α-glucosidase inhibitory assay - ResearchG

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- In vitro α-glucosidase inhibitory assay - Protocols.io.

- An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects | ACS Chemical Biology.

- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.

- Disk diffusion method.

- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv

- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.

- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap.

- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

- Discovery and anti-diabetic effects of novel isoxazole based flavonoid deriv

- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic

- 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed.

- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide - Benchchem.

- Oxazole-Based Compounds: Synthesis and Anti-Inflamm

- In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI.

- Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed.

- Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - Semantic Scholar.

- Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC - NIH.

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz

- Structure activity relationship of synthesized compounds - ResearchG

- Anti-adipogenic action of a novel oxazole derivative through activation of AMPK p

- Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PubMed Central.

- In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC - NIH.

- Current Scenario of 1,3-oxazole Deriv

- Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - NIH.

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway | Request PDF - ResearchG

- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimul

- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.

- Evaluation of Antidiabetic Activity of Oxadiazole Derivative in R

- Oxadiazole Targets NF-κB Signaling P

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- a brief review on antimicrobial activity of oxazole deriv

- Discovery of an effective anti-inflammatory agent for inhibiting the activ

- Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC - NIH.

Sources

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 9. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. | Semantic Scholar [semanticscholar.org]

- 14. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 26. asm.org [asm.org]

- 27. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. In vitro α-glucosidase inhibitory assay [protocols.io]

- 37. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Oxazol-2-yl)benzoic Acid Derivatives and Analogs for Drug Discovery

This guide provides an in-depth exploration of the 4-(oxazol-2-yl)benzoic acid scaffold, a cornerstone moiety in modern medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological significance of this versatile core, offering field-proven insights for researchers, scientists, and drug development professionals.

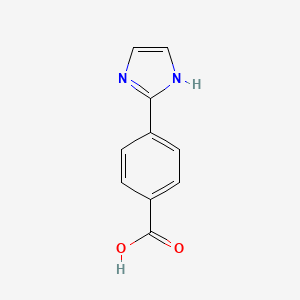

Introduction: The Oxazole-Benzoic Acid Scaffold as a Privileged Structure

The 4-(oxazol-2-yl)benzoic acid core represents a class of heterocyclic compounds that has garnered significant attention in drug discovery. The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, serves as a crucial pharmacophore in numerous biologically active molecules.[1] Its unique physicochemical properties—including its ability to act as a bioisosteric replacement for amide and ester groups, engage in hydrogen bonding, and contribute to molecular rigidity—make it an attractive component in the design of novel therapeutics.[2] When coupled with a benzoic acid moiety, the resulting scaffold possesses a strategic combination of a lipophilic heterocyclic core and a polar carboxylic acid group, enabling diverse interactions with biological targets and offering tunable pharmacokinetic profiles.[2][3]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, positioning them as promising candidates for addressing a wide range of clinical disorders.[1] This guide will provide a comprehensive overview of the key considerations for designing, synthesizing, and evaluating these valuable compounds.

Core Synthetic Methodologies: Constructing the Oxazole Ring

The construction of the 2,4-disubstituted oxazole core is central to accessing this class of compounds. The Robinson-Gabriel synthesis and its modern variations stand as the most robust and widely adopted methods.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4][5] The reaction proceeds through an intramolecular cyclization followed by dehydration. The choice of cyclodehydrating agent is critical and is dictated by the substrate's sensitivity and desired reaction conditions. Concentrated sulfuric acid is traditionally used, though phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid can also be effective.[4][6]

The necessary 2-acylamino-ketone precursor can be readily prepared from α-amino acids, making this a versatile route that allows for diversity at what will become the 4-position of the oxazole ring.[7]

Workflow Diagram: Robinson-Gabriel Synthesis

Caption: General workflow for synthesizing 4-(oxazol-yl)benzoic acid derivatives via the Robinson-Gabriel pathway.

Detailed Experimental Protocol: Synthesis of Methyl 4-(4-isopropyl-1,3-oxazol-2-yl)benzoate